![molecular formula C18H16F3N3O2S B2721940 4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione CAS No. 439093-83-1](/img/structure/B2721940.png)
4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .
Synthesis Analysis
Quinazoline derivatives can be synthesized using a variety of methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazoline derivatives can also vary depending on the specific method used. Some reactions that have been used in the synthesis of these compounds include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .Scientific Research Applications
Antimicrobial, Analgesic, and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized and investigated for their antimicrobial, analgesic, and anti-inflammatory properties. A specific study outlined the design, synthesis, and pharmacological screening of novel quinazoline derivatives, emphasizing their potential in treating infections and inflammation. These compounds, including variations of the core quinazoline structure, have shown promising activity against microbes and demonstrated good profiles for pain and inflammation management. This suggests a potential avenue for developing new therapeutic agents leveraging the quinazoline scaffold (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).
Tyrosine Kinase Inhibition
Quinazoline derivatives have been identified as potent inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. These compounds, including 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline and its analogs, have shown extremely low IC50 values, indicating high potency in inhibiting EGFR activity. This research opens up possibilities for developing new cancer therapies focusing on the inhibition of tyrosine kinases (G. Rewcastle, B. Palmer, A. Bridges, et al., 1996).
Fluorescent Properties for Biomolecule Linking
Studies on the fluorescent properties of 2-amino substituted quinolines have explored their potential in creating highly fluorescent molecules suitable for linking to biomolecules and biopolymers. These compounds show pH-independent properties and large Stokes shifts, albeit with a low quantum yield. This research highlights the potential application of quinazoline derivatives in bioimaging and molecular tagging, providing a foundation for further exploration in biomedical imaging and diagnostics (W. Stadlbauer, A. B. Avhale, N. Badgujar, G. Uray, 2009).
Cardiotonic Activity
Research into the cardiotonic activity of quinazoline derivatives has yielded compounds that show promise as PDE-III inhibitors, exhibiting positive inotropic effects. These studies suggest a potential therapeutic application for quinazoline-based compounds in treating heart failure and other cardiac conditions by modulating cardiac contractility and vascular tone (V. Bandurco, C. F. Schwender, S. Bell, et al., 1987).
Antifungal Activity
The synthesis and evaluation of novel oxadiazole-thione derivatives, based on the quinazoline structure, have demonstrated promising antifungal activity against a range of pathogenic fungal strains. Molecular docking studies further support these compounds' potential as antifungal agents, offering a new direction for developing treatments against fungal infections (Urja D. Nimbalkar, S. Tupe, Julio A. Seijas Vázquez, et al., 2016).
Mechanism of Action
Future Directions
The future research directions for quinazoline derivatives could involve further exploration of their biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, new synthetic methods could be developed to improve the efficiency and effectiveness of their synthesis.
properties
IUPAC Name |
4-amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-14-7-12-13(8-15(14)26-2)23-17(27)24(16(12)22)9-10-4-3-5-11(6-10)18(19,20)21/h3-8H,9,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDBCLHGEKIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC(=CC=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.